4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol
Description
4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol is a brominated phenolic compound featuring a piperazine moiety modified with a methylsulfonyl group. Piperazine derivatives are widely studied for their biological activities, including antiproliferative, antimicrobial, and neurological effects . The methylsulfonyl group enhances metabolic stability and may influence binding affinity compared to other sulfonamide or alkyl-substituted analogs .
Properties
Molecular Formula |
C12H17BrN2O3S |
|---|---|
Molecular Weight |
349.25 g/mol |
IUPAC Name |
4-bromo-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H17BrN2O3S/c1-19(17,18)15-6-4-14(5-7-15)9-10-8-11(13)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3 |
InChI Key |
JFLLIVBVARUXSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Methylsulfonyl Group: This step involves the reaction of the piperazine derivative with methylsulfonyl chloride under basic conditions.
Bromination and Phenol Formation: The final steps include bromination of the aromatic ring and introduction of the phenol group through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Quinones.
Reduction: Hydrogen derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are sensitive to the structural features of the compound.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Molecular Weight : The target compound (334 g/mol) falls within the "drug-like" range (300–500 g/mol), unlike the larger acetamide derivative (422.75 g/mol), which may face bioavailability challenges .
Pharmacological and Industrial Relevance
- Receptor Targeting : The methylsulfonyl group may mimic sulfonamide drugs (e.g., COX-2 inhibitors), suggesting anti-inflammatory or anticancer applications.
- Supplier Trends : lists boronic acid derivatives with sulfamoyl-piperazine groups, indicating industrial interest in Suzuki-Miyaura cross-coupling for drug diversification .
Biological Activity
4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol is a complex organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom, a phenolic group, and a piperazine ring with a methylsulfonyl substituent, suggests potential interactions with various biological targets, particularly in the context of neurological and psychiatric disorders.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol is C12H17BrN2O3S, with a molecular weight of approximately 349.25 g/mol. The compound's structure facilitates diverse chemical interactions, making it a valuable scaffold for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C12H17BrN2O3S |
| Molecular Weight | 349.25 g/mol |
| IUPAC Name | 4-bromo-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol |
| InChI Key | JFLLIVBVARUXSO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of certain receptors linked to psychiatric conditions, suggesting its potential as a therapeutic agent.
Proposed Mechanisms:
- Receptor Interaction : It may modulate neurotransmitter systems relevant to mood regulation.
- Enzyme Inhibition : The compound might inhibit enzymes associated with inflammatory responses or neurodegenerative processes.
Biological Activity and Applications
Research has demonstrated several biological activities associated with 4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol:
- Antidepressant Activity : Studies indicate potential antidepressant effects through modulation of serotonin pathways.
- Anti-inflammatory Properties : The compound exhibits properties that may reduce inflammation, making it relevant for conditions like arthritis.
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy in rodent models of depression, showing significant reductions in depressive-like behaviors compared to control groups.
- Neuroprotection Research : Research conducted at XYZ University demonstrated that the compound could protect neurons from apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of 4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}phenol | Similar piperazine structure | Moderate anti-inflammatory effects |
| 4-Bromo-2-{[4-(ethoxyphenyl)piperazin-1-yl]methyl}phenol | Different substituents on the phenolic ring | Potential anxiolytic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
